molecular formula C17H24N2O2 B175576 (1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate CAS No. 132666-68-3

(1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Cat. No. B175576
M. Wt: 288.4 g/mol
InChI Key: MSIWYWFJAALCQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate” is a chemical compound with the molecular formula C17H24N2O2 and a molecular weight of 288.38 . It is also known by other synonyms such as “(1S,4S)-2-Boc-5-benzyl-2,5-diazabicyclo[2.2.1]heptane” and "tert-butyl (1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate" .


Physical And Chemical Properties Analysis

This compound has a density of 1.140 . More detailed physical and chemical properties could not be found in the retrieved information.

Scientific Research Applications

Anticancer Activity

Norcantharidin analogues, including compounds related to "(1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate", have shown significant potential in anticancer research. These analogues demonstrate strong anticancer activities by inhibiting protein phosphatases, such as PP1, 2A, 2B, and 5, leading to cell cycle arrest and apoptosis in cancer cells without causing myelosuppression or significant side effects in the urinary system, making them promising leads for cancer therapy development (Deng & Tang, 2011).

Synthetic Methodologies

Research in synthetic organic chemistry has leveraged compounds like "(1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate" as key intermediates or motifs for synthesizing a wide array of heterocyclic compounds. These efforts aim to develop new synthetic routes and methodologies that can produce a diverse set of biologically active molecules, including benzimidazoles, quinoxalines, and benzo[diazepines], with applications in drug discovery and development (Ibrahim, 2011).

Kinetic Resolution

The catalytic non-enzymatic kinetic resolution of racemic mixtures containing similar bicyclic structures has been explored to afford enantiopure compounds. These methodologies employ chiral catalysts for asymmetric reactions, demonstrating the utility of such bicyclic compounds in asymmetric synthesis, which is crucial for producing chiral drugs and intermediates (Pellissier, 2011).

Biological Activity of Benzothiazepine

The 1,5-benzothiazepines, structurally related to the query compound, exhibit a range of biological activities, including acting as coronary vasodilators, tranquilizers, antidepressants, antihypertensives, and calcium channel blockers. These activities highlight the potential of related bicyclic structures in medicinal chemistry for developing new therapeutic agents (Dighe et al., 2015).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide derivatives demonstrate the importance of bicyclic and related compounds in supramolecular chemistry, where they form one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding. This property is utilized in nanotechnology, polymer processing, and biomedical applications, showcasing the versatility of such structures beyond pharmacological applications (Cantekin, de Greef, & Palmans, 2012).

properties

IUPAC Name

tert-butyl (1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-17(2,3)21-16(20)19-12-14-9-15(19)11-18(14)10-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIWYWFJAALCQM-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1CN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

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